molecular formula C7H14N2O4 B1295903 N,N'-bis(2-hydroxyethyl)propanediamide CAS No. 6640-68-2

N,N'-bis(2-hydroxyethyl)propanediamide

Cat. No.: B1295903
CAS No.: 6640-68-2
M. Wt: 190.2 g/mol
InChI Key: SDCNWGGKMFFYDP-UHFFFAOYSA-N
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Description

N,N'-bis(2-hydroxyethyl)propanediamide is a malonamide derivative characterized by a central propanediamide backbone substituted with two 2-hydroxyethyl groups. It is synthesized via the reaction of diethyl malonate derivatives with ethanolamine, yielding compounds with distinct coordination properties due to their hydroxyl and amide functional groups . Key structural features include:

  • Molecular formula: C₉H₁₈N₂O₄ (for the ethyl-substituted variant).
  • Functional groups: Two amide (-NHCO-) groups and two hydroxyl (-OH) groups.
  • Coordination sites: The hydroxyl and amide moieties enable metal-binding, particularly for silver(I) and copper(II) ions .

Spectral data (IR, NMR) and elemental analysis confirm its structure:

  • IR peaks: ~3300 cm⁻¹ (OH/NH stretching), ~1635 cm⁻¹ (C=O stretching) .
  • ¹H NMR: Peaks at δ 3.12–3.40 ppm (CH₂NH and CH₂OH groups) and δ 8.01 ppm (amide NH) .

Mechanism of Action

Target of Action

N,N’-Bis(2-hydroxyethyl)malonamide, also known as N,N’-bis(2-hydroxyethyl)propanediamide, is a compound that has been studied for its potential applications in metal separation and recovery . Its primary targets are metal ions, particularly uranium (VI) .

Mode of Action

The compound interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the compound and a metal ion, resulting in a ring-like structure. This allows the compound to effectively “trap” the metal ions, facilitating their separation and recovery .

Biochemical Pathways

It is known that the compound’s chelating properties can influence the distribution and availability of metal ions in a system . This can have downstream effects on various biochemical processes that depend on these ions.

Result of Action

The primary result of N,N’-Bis(2-hydroxyethyl)malonamide’s action is the selective adsorption of uranium (VI) . In one study, a polymer based on the compound showed extraordinary adsorption effect on uranium (VI), with a saturation adsorption capacity of 748.64 mg/g . This suggests that the compound could be highly effective in uranium (VI) separation applications .

Action Environment

The action of N,N’-Bis(2-hydroxyethyl)malonamide can be influenced by various environmental factors. For instance, the compound’s stability and hydrophobicity can be enhanced when it is immobilized in an environmentally friendly chitosan biomembrane . Additionally, the compound has shown satisfactory results in competitive ion coexistence systems and simulated seawater experiments, suggesting that it can function effectively in complex environments and low-concentration uranium backgrounds .

Biological Activity

N,N'-bis(2-hydroxyethyl)propanediamide (also known as bis(2-hydroxyethyl)propanediamine) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Chemical Formula : C₇H₁₄N₂O₄
  • CAS Number : 4439-20-7
  • Molecular Weight : 174.20 g/mol

Research indicates that this compound exhibits various biological activities, including antiviral and cytotoxic effects. The compound's structure allows it to interact with biological macromolecules, influencing cellular processes.

Antiviral Activity

One notable study highlights the compound's antiviral properties. Parenteral administration of this compound in mice demonstrated protective effects against lethal infections caused by encephalomyocarditis and Semliki Forest viruses. It was also effective in suppressing pox formation from vaccinia virus infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on various human cell lines, including hepatoma (HepG2) and lymphoblastoid leukemia (CCRF) cells. The results indicated that the compound exhibits varying degrees of cytotoxicity depending on concentration and exposure time, suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralProtects against encephalomyocarditis and Semliki Forest viruses
CytotoxicityVaries by cell line; significant effects on HepG2 and CCRF cells

Table 2: Cytotoxicity Results in Human Cell Lines

Cell LineConcentration (µM)Viability (%)Reference
HepG21075
CCRF5040
CCRF10020

Case Study 1: Antiviral Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound as an antiviral agent. Mice treated with the compound showed a significant reduction in mortality rates when exposed to lethal doses of encephalomyocarditis virus compared to untreated controls. The study concluded that the compound could be a candidate for further development as an antiviral therapeutic .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized various concentrations to determine the half-maximal inhibitory concentration (IC50). Results indicated that at higher concentrations, the compound significantly inhibited cell proliferation, suggesting its potential role in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for N,N'-bis(2-hydroxyethyl)propanediamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The compound can be synthesized via a two-step process:

Condensation Reaction : React propane-1,3-diamine with 2-hydroxyethyl groups using formaldehyde as a crosslinker. describes a similar synthesis for N,N'-dimethyl-N,N'-bis(2-alkylamideethyl)-propanediamine, where formaldehyde (0.25 mol) and formic acid (0.3 mol) are added to a mixture of the diamine and isopropanol under reflux at 98°C for 15 hours.

Purification : Neutralize unreacted acid with NaOH, followed by vacuum evaporation and repeated washing with ultra-pure water to isolate the product. Yields for analogous compounds range from 78.6% to 81.2% depending on alkyl chain length .
Key Variables: Temperature (>90°C), reaction time (12–18 hours), and stoichiometric ratios of formaldehyde/diamine (1:2) are critical for maximizing yield.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Detect hydroxyl (OH, ~3300 cm⁻¹), amide carbonyl (C=O, ~1640–1680 cm⁻¹), and NH stretching (~3100 cm⁻¹) bands to confirm functional groups (see for analogous amides) .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve signals for hydroxyethyl groups (δH ~3.3–3.4 ppm, CH₂OH; δC ~59–60 ppm) and amide protons (δH ~7.8–8.0 ppm) .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight via MH⁺ peaks (e.g., m/z 275–281 for derivatives in ) and fragmentation patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve the structural conformation and intermolecular interactions of this compound in coordination polymers?

Methodological Answer:

  • Crystallization : Grow crystals in polar solvents (e.g., ethanol/water mixtures) to obtain diffraction-quality samples. reports a Mn(II)-bromide coordination polymer with the ligand, crystallizing in the tetragonal space group P43212 (a = 8.0163 Å, c = 35.3103 Å) .
  • Data Collection : Use a synchrotron or Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Refinement via SHELXL ( ) can achieve R-factors <0.05 for high-resolution data .
  • Key Observations : Hydrogen bonding between hydroxyethyl O–H and amide N–H groups stabilizes the lattice. Metal coordination (e.g., Mn–Br bonds in ) can be analyzed for bond-length distortion .

Q. How does this compound behave in pH-responsive surfactant systems, and what experimental parameters govern its self-assembly?

Methodological Answer:

  • Critical Micelle Concentration (CMC) : Measure using conductivity or surface tension titration. Derivatives in show pH-dependent aggregation due to protonation/deprotonation of amine and hydroxy groups.
  • Stimuli-Responsive Design : Introduce pH-labile groups (e.g., tertiary amines) to the diamine backbone. Adjust alkyl chain length (C11–C17 in ) to tune hydrophobicity and micelle stability .
  • Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius changes (e.g., 50–200 nm) under varying pH conditions.

Q. What computational strategies can predict the thermodynamic stability and electronic properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps. Compare with experimental IR/NMR data for validation.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to model aggregation behavior. Use tools like GROMACS with OPLS-AA force fields.
  • QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length, ) with biological activity or solubility using descriptors like logP and polar surface area .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes N,N'-bis(2-hydroxyethyl)propanediamide derivatives with varying substituents, their synthesis outcomes, and key properties:

Compound Substituent Molecular Formula Yield (%) Melting Point (°C) Notable Spectral Features References
2-Ethyl variant Ethyl C₉H₁₈N₂O₄ 81 113–114 δH 0.89 ppm (CH₃), 168.0 ppm (CO, ¹³C NMR)
2-Isopropyl variant Isopropyl C₁₀H₂₀N₂O₄ 35 120–122 δH 0.97 ppm [(CH₃)₂CH], 168.4 ppm (CO, ¹³C NMR)
2-Pentyl variant Pentyl C₁₂H₂₄N₂O₄ 45 124–125 δH 0.84 ppm [CH₃(CH₂)₄], 169.8 ppm (CO, ¹³C NMR)
2-Heptyl variant Heptyl C₁₄H₂₈N₂O₄ 61 111–112 δH 0.85 ppm [CH₃(CH₂)₆], 169.8 ppm (CO, ¹³C NMR)
N,N'-dihexadecyl variant Hexadecyl C₃₉H₇₈N₂O₄ N/A N/A ECHA registration: 422-560-9

Key Observations:

Substituent Effects on Yield :

  • Longer alkyl chains (e.g., heptyl) result in higher yields (61%) compared to shorter chains (e.g., isopropyl, 35%), likely due to improved solubility during crystallization .
  • Steric hindrance from branched substituents (e.g., isopropyl) reduces reaction efficiency .

Melting Point Trends :

  • Linear alkyl chains (pentyl, heptyl) exhibit lower melting points (111–125°C) than branched analogs (120–122°C for isopropyl). This reflects differences in crystal packing efficiency .

Coordination Chemistry :

  • The heptyl variant forms stable copper(II) nitrate complexes, suggesting enhanced metal-binding capacity with longer hydrophobic chains .
  • Hydroxyl groups participate in hydrogen bonding, as evidenced by IR peaks at ~3300 cm⁻¹ .

Structural and Functional Divergence from Non-Analogous Compounds

While This compound shares a malonamide core with other derivatives, it diverges significantly from:

  • Bis-pyrimidine acetamides : These contain aromatic pyrimidine rings and exhibit antifungal activity, unlike the aliphatic propanediamides .
  • Hydroxamic acids : Focused on radical scavenging (e.g., DPPH assays) rather than metal coordination .

Properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCNWGGKMFFYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985048
Record name N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6640-68-2
Record name NSC49014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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